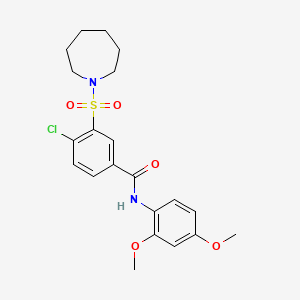

3-(azepan-1-ylsulfonyl)-4-chloro-N-(2,4-dimethoxyphenyl)benzamide

Description

Properties

IUPAC Name |

3-(azepan-1-ylsulfonyl)-4-chloro-N-(2,4-dimethoxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O5S/c1-28-16-8-10-18(19(14-16)29-2)23-21(25)15-7-9-17(22)20(13-15)30(26,27)24-11-5-3-4-6-12-24/h7-10,13-14H,3-6,11-12H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGICKMWALUBSFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCCCCC3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azepan-1-ylsulfonyl)-4-chloro-N-(2,4-dimethoxyphenyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the azepane sulfonyl group and the chloro and dimethoxyphenyl substituents. Common reagents used in these reactions include sulfonyl chlorides, amines, and chlorinating agents. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are used to monitor the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(azepan-1-ylsulfonyl)-4-chloro-N-(2,4-dimethoxyphenyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of the chloro group with the nucleophile.

Scientific Research Applications

3-(azepan-1-ylsulfonyl)-4-chloro-N-(2,4-dimethoxyphenyl)benzamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(azepan-1-ylsulfonyl)-4-chloro-N-(2,4-dimethoxyphenyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Azepane Sulfonyl Groups

Compound 1 : 3-(1-Azepanylsulfonyl)-4-chloro-N-(1H-1,2,4-triazol-3-yl)benzamide (C₁₅H₁₈ClN₅O₃S)

- Key Differences : Replaces the 2,4-dimethoxyphenyl group with a 1H-1,2,4-triazol-3-yl substituent.

- Its molecular weight (383.85 g/mol) is lower than the target compound, which may affect bioavailability .

Compound 2 : 4-(azepan-1-ylsulfonyl)-N-(5-ethylsulfonyl-2-hydroxyphenyl)benzamide (C₂₁H₂₆N₂O₆S₂)

- Key Differences : Features an ethylsulfonyl group and hydroxyl substituent on the phenyl ring.

- Implications : The hydroxyl group could improve water solubility (11.6 µg/mL at pH 7.4) but may reduce membrane permeability. The ethylsulfonyl moiety might confer distinct metabolic stability compared to the target compound .

Analogues with Shared 2,4-Dimethoxyphenyl Substituents

Compound 3 : 3-amino-4-chloro-N-(2,4-dimethoxyphenyl)benzamide (C₁₅H₁₅ClN₂O₃)

- Key Differences: Lacks the azepane sulfonyl group, replacing it with an amino group.

- This compound may serve as a precursor or intermediate in synthetic pathways .

Compound 4 : 4-Chloro-N-(1-(2,4-dimethoxyphenyl)ethyl)-3-sulfamoylbenzamide

- Key Differences : Incorporates a sulfamoyl group instead of azepane sulfonyl and adds an ethyl linker to the dimethoxyphenyl group.

- The sulfamoyl group may enhance interactions with serine proteases or carbonic anhydrases .

Functional Analogues in Pharmacology and Agriculture

Compound 5 : PH-797804 (C₂₀H₁₈BrF₂N₃O₃)

- Key Features : A bromo-difluorophenyl benzamide with demonstrated activity as an osteoarthritis agent.

- Structural divergence (e.g., bromo and difluorophenyl groups) underscores the role of halogenation in target selectivity .

Compound 6 : Zarilamid (4-chloro-N-(cyanoethoxymethyl)benzamide)

- Key Features: A pesticide with a cyanoethoxymethyl substituent.

- Implications: Demonstrates the versatility of benzamide scaffolds in agrochemical applications. The electron-withdrawing cyano group may enhance stability under environmental conditions .

Physicochemical and Functional Comparison Table

Research Implications and Gaps

- Structural-Activity Relationships (SAR) : The azepane sulfonyl group in the target compound may enhance solubility compared to smaller sulfonamide derivatives (e.g., Compound 4). However, bulky substituents like azepane could reduce blood-brain barrier penetration.

- Functional Potential: The 2,4-dimethoxyphenyl group is recurrent in intermediates (Compound 3) and bioactive molecules (e.g., repaglinide in ), suggesting its role in binding aromatic receptors or enzymes.

- Data Limitations : Bioactivity and pharmacokinetic data for the target compound are absent in the provided evidence, necessitating further experimental studies.

Biological Activity

3-(azepan-1-ylsulfonyl)-4-chloro-N-(2,4-dimethoxyphenyl)benzamide is a synthetic compound belonging to the class of sulfonylbenzamides. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C₁₈H₂₃ClN₂O₃S

- Molecular Weight : 368.89 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting cellular processes.

- Receptor Modulation : It can bind to cellular receptors, influencing signal transduction pathways.

- DNA/RNA Interaction : The compound may intercalate or bind to nucleic acids, thereby affecting gene expression and cellular function.

Antimicrobial Properties

Research has indicated that sulfonamide compounds exhibit significant antimicrobial activity. A study demonstrated that derivatives similar to this compound showed effectiveness against various bacterial strains. The mechanism is believed to involve the inhibition of bacterial folate synthesis.

Anticancer Activity

There is emerging evidence suggesting that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. Additionally, it may inhibit tumor growth by interfering with angiogenesis.

Case Studies

-

Antimicrobial Efficacy :

- A comparative study assessed the antimicrobial efficacy of several sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range.

-

Anticancer Mechanism :

- A recent study focused on the anticancer effects of similar benzamide derivatives on human breast cancer cells (MCF-7). Results indicated that treatment with these compounds led to a significant reduction in cell viability and increased apoptosis rates compared to controls.

Data Table

Q & A

Q. What are the key steps and optimal conditions for synthesizing 3-(azepan-1-ylsulfonyl)-4-chloro-N-(2,4-dimethoxyphenyl)benzamide?

The synthesis involves a multi-step approach:

- Sulfonylation : React the benzamide precursor with a sulfonyl chloride derivative under basic conditions (e.g., sodium hydroxide) to introduce the azepane-sulfonyl group.

- Solvent selection : Use polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) to enhance reaction efficiency .

- Temperature control : Maintain temperatures between 50–80°C to balance reaction rate and side-product formation .

- Purification : Column chromatography or recrystallization is recommended to isolate the pure compound .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the molecular structure by identifying proton and carbon environments (e.g., aromatic protons at δ 6.5–8.0 ppm, sulfonamide signals) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular weight (e.g., [M+H]+ ion) .

- Infrared Spectroscopy (IR) : Detects functional groups like sulfonyl (S=O stretch at ~1150–1350 cm⁻¹) and amide (C=O stretch at ~1650 cm⁻¹) .

- HPLC : Assess purity (>95%) and monitor degradation products .

Q. How can reaction parameters be optimized to minimize by-products during synthesis?

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility and reduce side reactions .

- Catalyst use : Amine bases (e.g., triethylamine) or phase-transfer catalysts enhance reaction efficiency .

- Stoichiometry : Maintain a 1:1 molar ratio of benzamide and sulfonyl chloride to avoid excess reagent accumulation .

- Real-time monitoring : Thin-layer chromatography (TLC) tracks reaction progress and identifies intermediates .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of this compound across different studies?

- Dose-response assays : Establish activity thresholds using standardized concentrations (e.g., IC50 values) to compare studies .

- Assay validation : Use orthogonal methods (e.g., enzymatic vs. cell-based assays) to confirm target specificity .

- Structural analogs : Synthesize derivatives to isolate the pharmacophore responsible for activity variations .

Q. What computational strategies are effective in predicting the reactivity and interaction mechanisms of this compound?

- Density Functional Theory (DFT) : Simulate reaction pathways (e.g., sulfonamide bond formation) and transition states .

- Molecular docking : Predict binding modes with biological targets (e.g., enzymes) using software like AutoDock .

- QSAR modeling : Corrogate substituent effects (e.g., methoxy groups) with bioactivity data to guide design .

Q. How can structure-activity relationship (SAR) studies be designed to explore modifications of this compound’s core structure?

- Substituent variation : Modify the azepane ring (e.g., alkylation) or dimethoxyphenyl group (e.g., halogen substitution) to assess steric/electronic effects .

- Bioisosteric replacement : Replace the sulfonamide with carbamate or urea groups to evaluate potency retention .

- Enzyme inhibition assays : Test derivatives against target enzymes (e.g., carbonic anhydrase) to quantify SAR trends .

Q. What methodologies are recommended for analyzing degradation products or impurities formed during storage or synthesis?

- LC-MS/MS : Profile impurities with high sensitivity and identify degradation pathways (e.g., hydrolysis of sulfonamide bonds) .

- Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions to simulate stability challenges .

- Reference standards : Compare degradation products with synthesized impurities for accurate identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.